Chemical structure and physical properties of 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol
Chemical structure and physical properties of 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol
An In-Depth Technical Guide to 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol: Structure, Properties, and Therapeutic Potential
This guide provides a comprehensive overview of 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol, a novel derivative of the burgeoning thieno[2,3-d]pyrimidine class of heterocyclic compounds. While specific experimental data for this exact molecule is not yet prevalent in published literature, this document will extrapolate from the well-established chemistry and pharmacology of its structural analogs to provide a robust predictive profile. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of thieno[2,3-d]pyrimidine derivatives.
Introduction: The Promise of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic ring system that has garnered significant attention in medicinal chemistry. Structurally, it can be considered a bioisostere of purine bases like adenine, which are fundamental components of DNA and RNA.[1] This structural similarity allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2]
Derivatives of this scaffold have been extensively investigated and have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, as well as possessing central nervous system protective properties.[1][3] Their mechanism of action often involves the inhibition of key enzymes such as kinases, which are crucial for cell signaling and proliferation.[2] Given the therapeutic success of related heterocyclic compounds, 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol represents a promising, yet underexplored, candidate for drug discovery programs.
A crucial aspect of the thieno[2,3-d]pyrimidin-4-ol structure is its potential for tautomerism. It is expected to exist in equilibrium with its keto form, 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. In many similar heterocyclic systems, the keto (amide) tautomer is the more stable form. For a related compound, 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, the CAS number is 18593-44-7, indicating the prevalence of the keto form.[4]
Chemical Structure and Synthesis
The core of 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol is the thieno[2,3-d]pyrimidine bicyclic system. This is further functionalized with two methyl groups at positions 5 and 6, an ethyl group at position 2, and a hydroxyl group at position 4.
Figure 2: Proposed synthesis workflow for 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol.
Experimental Protocol
Step 1: Gewald Aminothiophene Synthesis
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To a stirred solution of 3-oxopentanenitrile (1 equivalent), 2,3-butanedione (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, add a catalytic amount of a suitable base such as morpholine or triethylamine.
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Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture to room temperature and pour it into ice-water.
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Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-4,5-dimethylthiophene-3-carbonitrile.
Causality: The Gewald reaction is a classic and efficient method for the synthesis of 2-aminothiophenes from a ketone, a nitrile with an α-methylene group, and elemental sulfur. The base catalyzes the initial condensation reactions.
Step 2: Cyclization to form the Thieno[2,3-d]pyrimidine Core
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Suspend the 2-amino-4,5-dimethylthiophene-3-carbonitrile (1 equivalent) in an excess of ethyl propionate.
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Add a strong base, such as sodium ethoxide (2 equivalents), to the mixture.
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Heat the reaction mixture to reflux for 8-12 hours, again monitoring by TLC.
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After cooling, neutralize the reaction mixture with a suitable acid (e.g., acetic acid).
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Remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol.
Causality: The cyclization proceeds via the nucleophilic attack of the amino group on the carbonyl carbon of ethyl propionate, followed by an intramolecular cyclization and subsequent aromatization (or tautomerization to the more stable keto form).
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol based on the analysis of structurally similar compounds. [5][6]
| Property | Predicted Value |
|---|---|
| Molecular Formula | C10H12N2OS |
| Molecular Weight | 208.28 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >200 °C (decomposes) |
| Solubility | Sparingly soluble in water, soluble in DMSO and DMF |
| pKa | ~8-9 (for the hydroxyl group) |
| LogP | 2.5 - 3.5 |
Spectroscopic Analysis (Predicted)
The structural elucidation of 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol would rely on standard spectroscopic techniques. The expected spectral data are as follows:
| Technique | Expected Features |
| ¹H NMR | Signals for the ethyl group (triplet and quartet), two singlets for the methyl groups, and a broad singlet for the hydroxyl proton (or NH proton in the keto form). |
| ¹³C NMR | Resonances for the aromatic and aliphatic carbons, including the carbonyl carbon in the keto tautomer. |
| IR Spectroscopy | Characteristic peaks for O-H or N-H stretching (broad), C=O stretching (in the keto form), C=N, and C=C bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Potential Biological Activity and Applications
The thieno[2,3-d]pyrimidine scaffold is a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities. [1]Based on extensive research on its derivatives, 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol is predicted to have potential applications in several therapeutic areas.
Anticancer Activity
Numerous thieno[2,3-d]pyrimidine derivatives have demonstrated potent anticancer activity. [3][7][8]They often act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth and angiogenesis. [2]The structural similarity of 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol to known kinase inhibitors suggests it could be a valuable lead compound in oncology drug discovery.
Figure 3: Proposed mechanism of anticancer action via kinase inhibition.
Anti-inflammatory Activity
Thieno[2,3-d]pyrimidine derivatives have also been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. [9][10]Specifically, selective inhibition of COX-2 is a desirable therapeutic strategy for inflammation with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. The core scaffold of 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol is present in known COX-2 inhibitors, suggesting its potential in this area. [9]
Conclusion
2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol is a novel compound with significant therapeutic potential, stemming from the well-established pharmacological profile of the thieno[2,3-d]pyrimidine scaffold. While specific experimental data for this molecule is not yet available, this in-depth guide provides a robust predictive framework for its chemical and physical properties, a plausible synthetic route, and its likely biological activities. The insights presented here should serve as a valuable resource for researchers and drug development professionals, encouraging further investigation into this promising compound and its potential to address unmet medical needs in oncology and inflammatory diseases.
References
- Guo, Y., et al. (2022).
- Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
- Abdel-Ghaffar, A. R., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.
- Al-Abdullah, E. S., et al. (2018).
- Chen, V., et al. (2023). 52 Novel Thieno[2,3-d]pyrimidine Derivatives as Potential Antitumor Agents. Farmacia.
- Mun, L. T., et al. (2024). Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 Inhibitors.
- Unknown. (n.d.). 4-AMINO-5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-2(1H)-ONE HYDROCHLORIDE.
- Unknown. (2022). 2-[(5,6-dimethyl-4-thieno[2,3-d]pyrimidinyl)thio]-N-[2-(4-methylphenoxy)ethyl]acetamide. Mol-Instincts.
- Li, J., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules.
- Mun, L. T., et al. (2024). Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 Inhibitors.
- Unknown. (n.d.). 2-[(5,6-dimethyl-4-thieno[2,3-d]pyrimidinyl)amino]-N-[2-(4-fluorophenyl)-2-(4-morpholinyl)ethyl]acetamide. GuideChem.
- Unknown. (2026). 5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE. ChemicalBook.
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